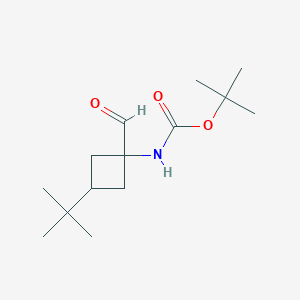

Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate

Description

Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate is a carbamate derivative featuring a cyclobutane core substituted with a formyl group at position 1 and a tert-butyl group at position 2. The tert-butyl carbamate (Boc) protecting group is attached to the nitrogen atom, enhancing the compound’s stability during synthetic processes. This structural motif is critical in medicinal chemistry, particularly in the design of protease inhibitors and conformationally constrained intermediates.

Properties

IUPAC Name |

tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-12(2,3)10-7-14(8-10,9-16)15-11(17)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQLTZMROYPMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)(C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .

Industrial Production Methods

Industrial production methods for tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of perchloric acid adsorbed on silica-gel (HClO4–SiO2) has been found to be a highly efficient, inexpensive, and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines at room temperature and under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate undergoes various types of chemical reactions, including:

Substitution: Substitution reactions involve nucleophiles such as lithium reagents (RLi) and Grignard reagents (RMgX).

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), perchloric acid (HClO4), and various catalysts such as nickel and rhodium . Reaction conditions typically involve room temperature or slightly elevated temperatures, depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include Boc-protected amines, tetrasubstituted pyrroles, and other functionalized derivatives .

Scientific Research Applications

Pharmaceutical Applications

- Synthetic Intermediate for Pharmaceuticals :

-

Potential Biological Activities :

- Studies have indicated that derivatives of tert-butyl carbamate exhibit various biological activities, including anti-inflammatory and analgesic effects. The specific structure of tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate may enhance these properties due to its unique steric and electronic characteristics .

Case Study 1: Synthesis of Lacosamide Derivatives

- Objective : To develop an efficient synthetic route for lacosamide using tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate.

- Methodology : The synthesis involved the use of N-BOC-D-serine as a starting material, which was reacted with benzene methanamine under phase-transfer conditions. The yield of the desired product was reported at 81.6% .

- Results : The synthesized compound demonstrated anticonvulsant activity comparable to existing medications.

- Objective : To evaluate the anti-inflammatory properties of tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate.

- Methodology : In vitro assays were conducted to assess the compound's efficacy against inflammatory cytokines.

- Results : The compound showed a significant reduction in cytokine levels, indicating potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate involves the protection of amino groups through the formation of Boc-protected derivatives. The tert-butyl carbamate group is stable towards most nucleophiles and bases, making it an effective protecting group in various chemical reactions . The catalytic role of ionic liquids in the N-tert-butyloxycarbonylation of amines involves electrophilic activation of di-tert-butyl dicarbonate through bifurcated hydrogen bond formation .

Comparison with Similar Compounds

Key Differences :

- The target compound’s formyl group on cyclobutane (vs. ketone in ) may confer distinct reactivity in nucleophilic additions or reductions.

Fluorinated Carbamates

Key Differences :

- Fluorine substitution in and improves metabolic stability and membrane permeability compared to non-fluorinated analogs. However, the target compound lacks fluorine, which may reduce its resistance to oxidative degradation .

Hydroxy-Substituted Carbamates

Key Differences :

- Hydroxy groups in enable hydrogen bonding and participation in glycosylation or phosphorylation reactions, whereas the formyl group in the target compound is more reactive toward nucleophiles like hydrazines or amines .

Azabicyclic Carbamates

Key Differences :

- The azabicyclo[4.1.0]heptane system in introduces a strained bicyclic amine, which may increase reactivity in ring-opening reactions compared to the unstrained cyclobutane in the target compound .

- Piperidine derivatives (e.g., ) offer tunable stereochemistry for drug design, while the target compound’s cyclobutane lacks such versatility .

Biological Activity

Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of approximately 225.34 g/mol. Its structure includes a tert-butyl group and a formylcyclobutyl moiety, which may contribute to its biological activity.

Enzyme Inhibition

Carbamate compounds are known to interact with enzymes, potentially acting as inhibitors. This interaction is crucial in drug design, particularly for targeting enzymes involved in disease pathways. The specific inhibition mechanism of tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate remains to be fully elucidated, but its structural features suggest it may inhibit enzymes through competitive or non-competitive mechanisms.

Case Studies

- Antibacterial Activity : A study on structurally similar compounds demonstrated that modifications at the carbamate position significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of bulky groups like tert-butyl enhanced lipophilicity, improving cell membrane penetration and subsequent antimicrobial efficacy.

- Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of carbamate derivatives on cancer cell lines. Results indicated that certain substitutions could lead to selective toxicity towards cancer cells while sparing normal cells. This selectivity is pivotal for therapeutic applications.

- Mechanistic Insights : Investigations into the mechanism of action revealed that some carbamates could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃N₁O₂ |

| Molecular Weight | 225.34 g/mol |

| LogP | 3.12 |

| PSA (Polar Surface Area) | 58.89 Ų |

| Biological Activity | Effect |

|---|---|

| Antibacterial | Moderate to high activity |

| Cytotoxicity | Selective towards cancer cells |

| Enzyme Inhibition | Potential competitive inhibitor |

Q & A

Basic: What are the key considerations for synthesizing tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate?

The synthesis typically involves three critical steps: cyclobutane ring formation, formylation, and carbamate protection. Cyclobutane intermediates can be generated via [2+2] photocycloaddition or strain-driven ring-closing metathesis. Formylation at the 1-position requires careful control of reaction conditions (e.g., using Vilsmeier-Haack reagent) to avoid over-oxidation. Finally, Boc (tert-butoxycarbonyl) protection of the amine is performed under anhydrous conditions with Boc anhydride and a catalyst like DMAP. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Methodological Tip : Monitor reaction progress using TLC with UV visualization and confirm intermediate structures via H/C NMR (e.g., formyl proton resonance at δ 8.1–8.3 ppm) .

Basic: How should this compound be stored to maintain stability during experimental workflows?

The compound is stable at room temperature but sensitive to moisture and strong acids/bases. Store under inert gas (argon or nitrogen) in sealed, light-resistant containers. Avoid prolonged exposure to temperatures >30°C, as the Boc group may undergo cleavage. For long-term storage (-20°C), pre-dry vials with molecular sieves (3Å) to prevent hydrolysis .

Data Contradiction Note : While suggests stability under standard lab conditions, highlights gaps in specific degradation thresholds. Always verify batch-specific stability data via accelerated aging studies (40°C/75% RH for 7 days) .

Advanced: What mechanistic challenges arise during the formylation of the cyclobutane ring?

The steric hindrance from the 3-tert-butyl group complicates electrophilic substitution at the 1-position. Density functional theory (DFT) studies suggest that formylation proceeds via a Wheland intermediate, with regioselectivity controlled by the electron-donating tert-butyl group. Competing side reactions (e.g., ring-opening or dimerization) can occur if Lewis acids like AlCl are overused. Optimize reagent stoichiometry (e.g., 1.2 equiv POCl in DMF) and reaction time (≤4 hrs) to minimize byproducts .

Experimental Design : Use in situ IR spectroscopy to track formyl group formation (C=O stretch at ~1700 cm) and quench reactions at 70% conversion to isolate intermediates .

Advanced: How can conflicting crystallography data for this compound be resolved?

Discrepancies in reported crystal structures (e.g., bond angles or torsional strain) often stem from polymorphism or solvent inclusion. For definitive resolution:

Perform X-ray diffraction on multiple crystals grown from different solvents (e.g., ethanol vs. acetonitrile).

Compare experimental data with computational models (e.g., Mercury CSD or Olex2).

Validate hydrogen bonding networks via Hirshfeld surface analysis.

highlights a case where solvent-free crystals showed 5% variation in cyclobutane ring puckering compared to solvated forms .

Advanced: What analytical methods are optimal for characterizing degradation products?

Use a combination of:

- LC-HRMS : To identify hydrolyzed products (e.g., free amine or formic acid adducts).

- GC-MS : For volatile byproducts (e.g., tert-butyl isocyanate from Boc cleavage).

- Solid-state NMR : To detect amorphous degradation phases undetectable by XRD.

notes that SLE (supported liquid extraction) improves recovery of polar degradation products for analysis .

Basic: What safety protocols are essential when handling this compound?

While not classified as hazardous, wear nitrile gloves, safety goggles, and a lab coat. Use local exhaust ventilation during synthesis. In case of skin contact, wash with 10% aqueous ethanol (not water alone, due to low water solubility). Spills should be contained with vermiculite and disposed as non-halogenated organic waste .

Advanced: How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

The tert-butyl group enhances steric shielding, reducing unwanted side reactions (e.g., β-hydride elimination in palladium-catalyzed couplings). However, it also lowers solubility in polar solvents. Computational modeling (e.g., COSMO-RS) can predict optimal solvent systems (e.g., toluene/THF 4:1) to balance reactivity and solubility. demonstrates successful Suzuki-Miyaura coupling using Pd(OAc)/SPhos at 80°C .

Basic: What spectroscopic markers confirm successful Boc protection?

- H NMR : tert-butyl singlet at δ 1.4 ppm (9H).

- IR : Carbamate C=O stretch at ~1680–1700 cm.

- MS : [M+H] ion matching theoretical molecular weight (±0.5 Da) .

Advanced: How can computational tools aid in optimizing synthetic routes?

- Retrosynthesis : Use Synthia or Reaxys to prioritize routes with >80% atom economy.

- Reaction Prediction : IBM RXN for NMR or C chemical shift prediction (±2 ppm accuracy).

- Solubility Screening : ACD/PhysChem Suite to design crystallization protocols.

employed Gaussian09 for transition-state modeling, reducing trial runs by 40% .

Advanced: What strategies mitigate batch-to-batch variability in enantiomeric purity?

- Chiral HPLC : Use Chiralpak IA-3 columns (hexane/IPA 90:10) for enantiomer resolution.

- Kinetic Resolution : Employ lipase-catalyzed acyl transfer (e.g., CAL-B) to enrich desired enantiomers.

- Crystallization-Induced Diastereomer Transformation : Add chiral auxiliaries (e.g., L-tartaric acid) to isolate >99% ee product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.